molecular formula C12H22ClN3O5S3 B023837 Brinzolamide Hydrochloride CAS No. 150937-43-2

Brinzolamide Hydrochloride

Cat. No.: B023837
CAS No.: 150937-43-2
M. Wt: 420 g/mol
InChI Key: UGAMYTZPFRXCOG-PPHPATTJSA-N
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Scientific Research Applications

Brinzolamide Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Brinzolamide Hydrochloride primarily targets carbonic anhydrase II (CA-II) . Carbonic anhydrases are a family of enzymes that catalyze the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Among the seven isoforms of carbonic anhydrases in human tissues, this compound has the highest affinity to CA-II .

Mode of Action

This compound is a highly specific, reversible, non-competitive inhibitor of carbonic anhydrases . By inhibiting the activity of CA-II, this compound reduces the production of aqueous humor, the fluid in the front part of the eye that helps maintain intraocular pressure . This results in a reduction of intraocular pressure .

Pharmacokinetics

Upon topical administration, this compound gets absorbed into the systemic circulation . It accumulates in red blood cells, binding to carbonic anhydrase . The drug is metabolized to N-desethyl brinzolamide and excreted in urine as unchanged drug and metabolites . It has a protein binding capacity of approximately 60% .

Result of Action

The primary molecular effect of this compound is the inhibition of carbonic anhydrase II, leading to a decrease in the production of aqueous humor . This results in a reduction of intraocular pressure , which is beneficial in the treatment of conditions like ocular hypertension or open-angle glaucoma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug has a higher lipophilicity which facilitates its diffusion across the blood-retinal barrier . This property can be affected by changes in the physiological environment of the eye.

Safety and Hazards

Brinzolamide is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes . Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Brinzolamide is used for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It has been developed as a topical solution to the systemic side effects and dorzolamide, the first-ever approved topical CA inhibitor with contrasting results and evidence . Brinzolamide, either as monotherapy or adjunctive therapy with topical β-blockers, should be regarded as a good second-line option in the pharmacological management of POAG and OH .

Biochemical Analysis

Biochemical Properties

Brinzolamide Hydrochloride is a highly specific, non-competitive, reversible inhibitor of carbonic anhydrases (CA), the enzymes catalyzing the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . Although there are 7 isoforms of CA in human tissues, this compound has the highest affinity to CA II .

Cellular Effects

This compound reduces the production of aqueous humor in the ciliary body, thereby reducing intraocular pressure . This effect is achieved by inhibiting the activity of carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of carbonic anhydrase II (CA-II). By inhibiting this enzyme, this compound reduces the rate of formation of bicarbonate ions, leading to a subsequent reduction in sodium and fluid transport. This ultimately results in a decrease in aqueous humor secretion and thus lowers the intraocular pressure in the anterior chamber .

Temporal Effects in Laboratory Settings

In phase III randomized trials, both three-times-daily and twice-daily administration of this compound provided significantly greater intraocular pressure (IOP)-lowering efficacy over 3–6 months than either of its individual components alone .

Dosage Effects in Animal Models

In animal models, this compound has shown to produce absolute reductions of intraocular pressure (IOP) as an adjunctive therapy for patients with glaucoma or ocular hypertension

Metabolic Pathways

This compound is metabolized by hepatic cytochrome P450 isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9. The primary metabolite is N-desethylbrinzolamide .

Transport and Distribution

Following ocular instillation, this compound is systemically absorbed to some degree. The plasma concentrations are low and generally below the limits of detection due to extensive binding by tissues and erythrocytes .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with carbonic anhydrase II (CA-II), which is found mainly in erythrocytes, the kidneys, pancreas, eyes, central nervous system (CNS), and the lungs .

Chemical Reactions Analysis

Types of Reactions: Brinzolamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Brinzolamide, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164655
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150937-43-2
Record name Brinzolamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150937432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(Etilamino)-3,4-diidroâ??2-(3-metossipropil)-2H-tieno[3,2-e]-1,2-tiazina-6-sulfonamide 1,1-diossido cloridrato
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36YTS80H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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